molecular formula C6H9N3O3 B10902715 1-ethyl-3-methoxy-4-nitro-1H-pyrazole

1-ethyl-3-methoxy-4-nitro-1H-pyrazole

Cat. No.: B10902715
M. Wt: 171.15 g/mol
InChI Key: UQVGRZJNQNIIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-methoxy-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers unique chemical and biological properties that make it valuable in various fields of research and industry.

Preparation Methods

The synthesis of 1-ethyl-3-methoxy-4-nitro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with 3-methoxy-4-nitroacetophenone, followed by cyclization to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-ethyl-3-methoxy-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ethyl-3-methoxy-4-nitro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methoxy-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

1-ethyl-3-methoxy-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

1-ethyl-3-methoxy-4-nitropyrazole

InChI

InChI=1S/C6H9N3O3/c1-3-8-4-5(9(10)11)6(7-8)12-2/h4H,3H2,1-2H3

InChI Key

UQVGRZJNQNIIGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.